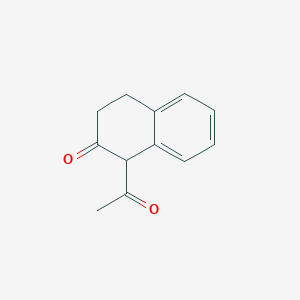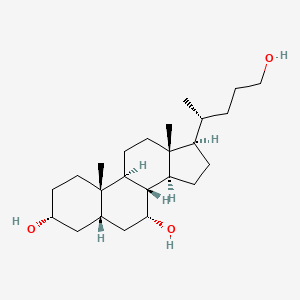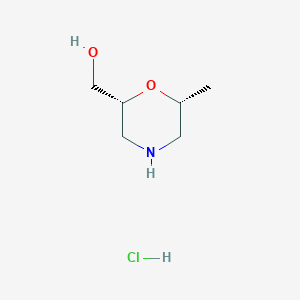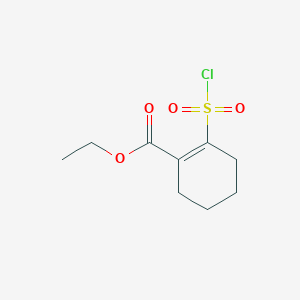
1-Acetyl-3,4-dihydronaphthalen-2(1H)-one
Vue d'ensemble
Description
1-Acetyl-3,4-dihydronaphthalen-2(1H)-one, also known as ADN, is a synthetic compound that belongs to the family of naphthalenones. It is widely used in scientific research and has various applications in the field of biochemistry and physiology. The purpose of
Mécanisme D'action
The mechanism of action of 1-Acetyl-3,4-dihydronaphthalen-2(1H)-one is not well understood, but it is believed to involve the modulation of various signaling pathways in the body. Studies have shown that 1-Acetyl-3,4-dihydronaphthalen-2(1H)-one can activate the peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in the regulation of glucose and lipid metabolism. 1-Acetyl-3,4-dihydronaphthalen-2(1H)-one has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Effets Biochimiques Et Physiologiques
1-Acetyl-3,4-dihydronaphthalen-2(1H)-one has various biochemical and physiological effects, depending on the concentration and duration of exposure. Studies have shown that 1-Acetyl-3,4-dihydronaphthalen-2(1H)-one can induce apoptosis (programmed cell death) in cancer cells, which suggests that it may have potential as an anticancer agent. 1-Acetyl-3,4-dihydronaphthalen-2(1H)-one has also been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various diseases, such as arthritis and cardiovascular disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-Acetyl-3,4-dihydronaphthalen-2(1H)-one in lab experiments is its versatility. It can be used as a starting material for the synthesis of other compounds, as well as a substrate for enzymatic reactions. 1-Acetyl-3,4-dihydronaphthalen-2(1H)-one is also relatively easy to synthesize and is commercially available. However, one of the limitations of using 1-Acetyl-3,4-dihydronaphthalen-2(1H)-one is its potential toxicity. Studies have shown that 1-Acetyl-3,4-dihydronaphthalen-2(1H)-one can cause DNA damage and oxidative stress in cells, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 1-Acetyl-3,4-dihydronaphthalen-2(1H)-one. One area of research is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of research is the exploration of the potential therapeutic applications of 1-Acetyl-3,4-dihydronaphthalen-2(1H)-one, particularly in the treatment of cancer and inflammatory diseases. Finally, further studies are needed to elucidate the mechanism of action of 1-Acetyl-3,4-dihydronaphthalen-2(1H)-one and its effects on various signaling pathways in the body.
Conclusion:
In conclusion, 1-Acetyl-3,4-dihydronaphthalen-2(1H)-one is a synthetic compound that has various applications in scientific research. It is commonly used as a starting material for the synthesis of other compounds, as well as a substrate for enzymatic reactions. 1-Acetyl-3,4-dihydronaphthalen-2(1H)-one has potential therapeutic applications in the treatment of cancer and inflammatory diseases, but further studies are needed to elucidate its mechanism of action and potential toxicity. Overall, 1-Acetyl-3,4-dihydronaphthalen-2(1H)-one is a promising compound that has the potential to contribute to the advancement of biochemistry and physiology research.
Applications De Recherche Scientifique
1-Acetyl-3,4-dihydronaphthalen-2(1H)-one has various applications in scientific research, particularly in the field of biochemistry and physiology. It is commonly used as a starting material for the synthesis of other compounds, such as 1,2,3,4-tetrahydro-1-naphthalenone, which has been shown to have anti-inflammatory and analgesic properties. 1-Acetyl-3,4-dihydronaphthalen-2(1H)-one has also been used as a substrate for the enzymatic synthesis of chiral compounds, which have potential applications in the pharmaceutical industry.
Propriétés
IUPAC Name |
1-acetyl-3,4-dihydro-1H-naphthalen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O2/c1-8(13)12-10-5-3-2-4-9(10)6-7-11(12)14/h2-5,12H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEDOFWZOFCKNRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1C(=O)CCC2=CC=CC=C12 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Acetyl-3,4-dihydronaphthalen-2(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Ethyl-1-oxa-3,8-diaza-spiro[4.5]decan-2-one](/img/structure/B3326165.png)
![2-((3aR,4S,6R,6aS)-6-Amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yloxy)ethanol L-tataric acid](/img/structure/B3326190.png)

![3-Methyl-1,6,7,8-tetrahydro-4H-pyrimido[2,1-c][1,2,4]triazin-4-one](/img/structure/B3326201.png)








